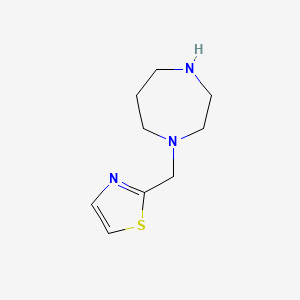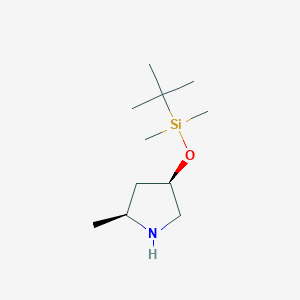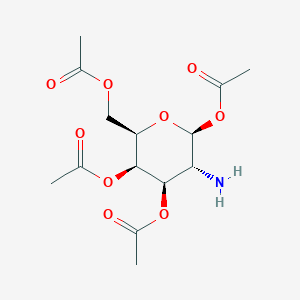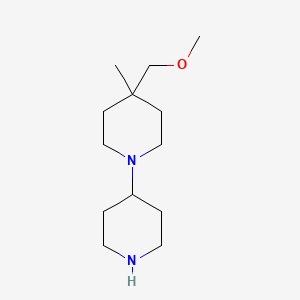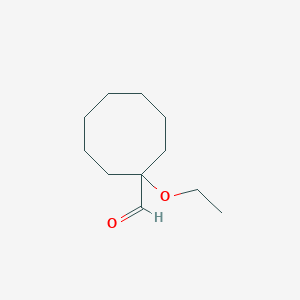![molecular formula C8H9NO2 B13338301 (S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13338301.png)
(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol is a heterocyclic compound that features a pyran and pyridine ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol typically involves multi-component reactions. One common method includes the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of palladium-catalyzed processes and other catalytic methods can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen or oxygen atoms in the compound act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like pentafluoropyridine and pentachloropyridine are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of materials with specific chemical properties, such as catalysts or ligands
Mechanism of Action
The mechanism of action of (S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can affect various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure and have applications in medicinal chemistry.
Pyridin-2-ol and Pyridin-3-ol: These compounds are structurally related and undergo similar chemical reactions.
Uniqueness
(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol is unique due to its specific ring fusion and stereochemistry, which can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(4S)-3,4-dihydro-2H-pyrano[2,3-c]pyridin-4-ol |
InChI |
InChI=1S/C8H9NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h1,3,5,7,10H,2,4H2/t7-/m0/s1 |
InChI Key |
YLPNAMCFMLCZDJ-ZETCQYMHSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1O)C=CN=C2 |
Canonical SMILES |
C1COC2=C(C1O)C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



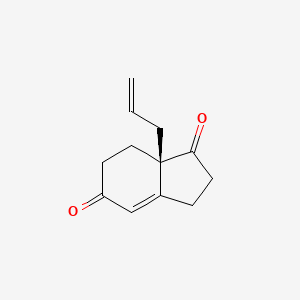
![(1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13338232.png)
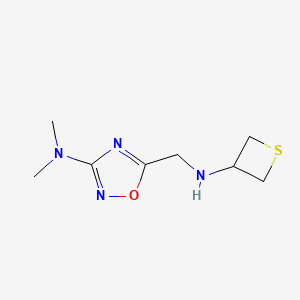
![(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine](/img/structure/B13338245.png)
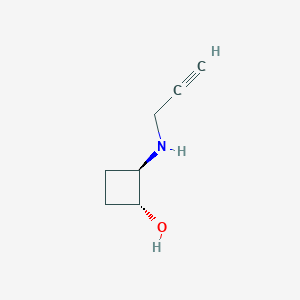
![2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13338260.png)
![4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one](/img/structure/B13338266.png)
![4-Methyl-4-azaspiro[2.5]octane-5,7-dione](/img/structure/B13338269.png)
